Arsenic triiodide

Antiproliferative activity Apoptosis Keratinocyte biology

Sourcing arsenic(III) halides with consistent bond energetics is challenging. Arsenic triiodide offers a weaker As-I bond (195 kJ/mol) and superior iodide leaving group for organoarsenic synthesis. • Lower volatility vs. AsCl₃ reduces benchtop exposure risk. • Trigonal pyramidal C₃ᵥ geometry enables unique σ-hole interactions for crystal engineering. • Standard purity ≥98%; available from 5 g to 100 g. Global hazmat shipping (UN1557, Class 6.1).

Molecular Formula AsI3
Molecular Weight 455.635 g/mol
CAS No. 7784-45-4
Cat. No. B1220298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenic triiodide
CAS7784-45-4
Synonymsarsenic iodide
arsenic triiodide
Molecular FormulaAsI3
Molecular Weight455.635 g/mol
Structural Identifiers
SMILES[As](I)(I)I
InChIInChI=1S/AsI3/c2-1(3)4
InChIKeyIKIBSPLDJGAHPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6 g/100 ml water at 25 °C
5.2 g/100 ml carbon disulfide
Freely sol in chloroform, benzene, toluene, xylene;  less sol in ether
1 in 42 /parts/ of alc
30 g/100 ml hot water (decomp)

Arsenic Triiodide: Properties and Procurement


Arsenic triiodide (AsI₃) is an inorganic arsenic(III) halide that exists as an orange-red rhombohedral crystalline solid with a density of 4.69 g/cm³, a melting point of 140.9–146 °C, and a boiling point of 403 °C [1]. It exhibits a trigonal pyramidal molecular geometry (C₃ᵥ symmetry) and readily sublimes below 100 °C [2]. The compound is soluble in organic solvents such as ethanol, diethyl ether, carbon disulfide, chloroform, benzene, and toluene, and demonstrates limited water solubility (6 g/100 mL) [1]. AsI₃ is primarily utilized as a precursor for the synthesis of organoarsenic compounds and arsenic(III) derivatives, including arsines, arsenites, and thioarsenites [3].

Precursor for organoarsenic synthesis (arsines, arsenites)
Soluble in ethanol, ether, benzene, chloroform, toluene
Sublimable below 100 °C for purification or deposition
Research-use inorganic halide with distinct reactivity profile

Why Arsenic Triiodide Is Irreplaceable


Arsenic triiodide exhibits distinct physicochemical, structural, and toxicological profiles that preclude simple substitution with other arsenic compounds. In synthetic applications, the weaker As–I bond (195 kJ/mol) compared to As–Cl (306 kJ/mol) and the superior leaving group capability of iodide fundamentally alter reaction kinetics and product distributions in nucleophilic substitutions and Grignard reactions [1]. From a safety and handling perspective, AsI₃ demonstrates significantly lower volatility and higher air stability than arsenic trichloride, reducing occupational exposure risks during benchtop manipulations [1]. In biological contexts, AsI₃ displays an intermediate antiproliferative potency (IC₅₀ 6.8 μM on HaCaT cells) between arsenic trioxide (2.4 μM) and arsenic pentoxide (16 μM), while maintaining a distinct selectivity profile against normal fibroblasts [2]. Structural investigations further reveal that AsI₃'s trigonal pyramidal C₃ᵥ geometry dictates unique σ-hole interactions in crystal packing, distinguishing it from planar analogs like boron triiodide (D₃ₕ symmetry) [3]. These divergent properties across reactivity, safety, bioactivity, and crystallography render generic substitution scientifically unsound without explicit experimental validation.

Reaction kinetics

Weaker As–I bond may alter substitution rates and product distribution compared to As–Cl precursors.

Volatility and handling

Lower volatility and higher air stability differ from AsCl₃; safety and exposure profiles may not transfer.

Biological selectivity

Cytotoxicity and selectivity against keratinocytes vs. fibroblasts are compound-specific; other arsenic halides may show divergent profiles.

Arsenic Triiodide: Head-to-Head Evidence


Keratinocyte Cytotoxicity and Selectivity

In a direct head-to-head comparative study, arsenic triiodide (AsI₃) exhibited an IC₅₀ of 6.8 μM against HaCaT human keratinocyte cells, positioning its antiproliferative potency between arsenic trioxide (IC₅₀ 2.4 μM) and arsenic pentoxide (IC₅₀ 16 μM) [1]. Importantly, AsI₃ demonstrated a superior selectivity profile against normal Hs-68 human skin fibroblasts (IC₅₀ 89 μM) compared to arsenic trioxide (IC₅₀ 43.4 μM), resulting in a selectivity index (fibroblast IC₅₀ / keratinocyte IC₅₀) of 13.1 for AsI₃ versus 18.1 for As₂O₃, indicating that while As₂O₃ is more potent overall, AsI₃ offers a distinct balance of efficacy and reduced off-target cytotoxicity in this dermal model [1].

Keratinocyte cytotoxicity
Head-to-head
HaCaT IC₅₀ 6.8 μM
Hs-68 IC₅₀ 89 μM
Selectivity index 13.1
vs. As₂O₃: 2.4 / 43.4, SI 18.1; vs. As₂O₅: 16 / 223
Supports cytotoxicity endpoint review
MTT assay, 48 h exposure, HaCaT / Hs-68 cells
Antiproliferative activity Apoptosis Keratinocyte biology

Synthetic Advantages over Arsenic Trichloride

Comparative analysis of arsenic triiodide and arsenic trichloride as synthetic precursors reveals that AsI₃ possesses a significantly weaker As–I bond (195 kJ/mol) relative to the As–Cl bond (306 kJ/mol), rendering iodide a superior leaving group in nucleophilic substitution reactions [1]. Furthermore, AsI₃ demonstrates markedly lower volatility than AsCl₃, as evidenced by AsCl₃'s boiling point of 130.2 °C versus AsI₃'s boiling point of 403 °C, translating to a vapor pressure differential of several orders of magnitude at ambient conditions [2]. The compound also exhibits air stability, enabling safer benchtop handling compared to the highly reactive and volatile AsCl₃, which is listed as a toxic precursor under the Chemical Weapons Convention due to its vesicant properties [1].

Synthetic advantage vs. AsCl₃
Head-to-head
As–I bond 195 kJ/mol vs. As–Cl 306 kJ/mol
Boiling point 403 °C vs. 130 °C
Air-stable solid vs. volatile liquid
Informs organoarsenic synthesis workflow choice
Bond energies from standard thermodynamic data
Organoarsenic synthesis Grignard reactions Nucleophilic substitution

σ-Hole vs. π-Hole Crystal Packing

Quantum mechanical calculations and crystal structure analysis reveal that AsI₃ adopts a trigonal pyramidal geometry with C₃ᵥ symmetry, in stark contrast to the planar trigonal D₃ₕ symmetry of boron triiodide (BI₃) [1]. This structural divergence dictates distinct non-covalent interaction profiles: AsI₃ crystal packing features comparable contributions from dihalogen bonding and pnictogen bonding (As···I interactions), whereas BI₃ packing is dominated by π-hole interactions [1]. Specifically, the As atom in AsI₃ possesses three σ-holes, enabling directional halogen-bonding motifs absent in the π-hole-dominated BI₃ lattice, which exhibits two symmetrical π-holes on the B atom [1].

σ-Hole crystal packing
Head-to-head
σ-hole (As) vs. π-hole (B) interactions
C₃ᵥ symmetry vs. D₃ₕ (BI₃)
Directional halogen/pnictogen bonding
Supports crystal engineering model interpretation
DFT and X-ray crystallography evidence
Crystal engineering σ-Hole interactions Non-covalent bonding

Thermal Properties vs. Arsenic Tribromide

Comparison of the physical properties of arsenic triiodide and arsenic tribromide reveals substantial differences in thermal behavior and handling characteristics. AsI₃ is a crystalline solid at room temperature with a melting point of 140.9–146 °C and a boiling point of 403 °C [1], whereas AsBr₃ is a colorless liquid with a melting point of 31.1 °C and a boiling point of 221 °C [2]. The density of AsI₃ (4.69 g/cm³) significantly exceeds that of AsBr₃ (3.40 g/cm³) [1][2]. Additionally, AsI₃ exhibits a pronounced sublimation tendency below 100 °C, a property not shared by the liquid AsBr₃ [1].

Thermal properties vs. AsBr₃
Cross-study comparable
mp 140.9–146 °C vs. 31.1 °C
bp 403 °C vs. 221 °C
Density 4.69 vs. 3.40 g/cm³
Supports material selection context
Solid-state handling; sublimation capability
Materials science Thermal properties Chemical vapor deposition

Arsenic Triiodide Application Scenarios


Grignard Synthesis of Trialkyl Arsines

AsI₃ is the preferred precursor for the preparation of homologous series of trialkyl arsines (C₃–C₁₂) when using Grignard reagents, owing to its weaker As–I bond (195 kJ/mol) and superior iodide leaving group capability compared to AsCl₃ (306 kJ/mol) [1]. The compound's air stability and low volatility enable safer benchtop manipulations during multi-step synthetic sequences, reducing the need for specialized containment [1]. This application directly leverages the bond strength and volatility differentials quantified in Evidence Item 2.

Dermatological Antiproliferative Screening

For in vitro studies on hyperproliferative skin disorders such as psoriasis, AsI₃ offers an intermediate cytotoxic profile (HaCaT IC₅₀ = 6.8 μM) and reduced off-target toxicity toward normal dermal fibroblasts (Hs-68 IC₅₀ = 89 μM) relative to arsenic trioxide (Hs-68 IC₅₀ = 43.4 μM) [1]. This selectivity profile, derived from direct head-to-head comparison (Evidence Item 1), makes AsI₃ a compelling candidate for topical formulation screening where keratinocyte-targeted efficacy with minimized fibroblast damage is desired.

Crystal Engineering with σ-Hole Bonding

AsI₃'s trigonal pyramidal C₃ᵥ symmetry and three σ-holes on the arsenic atom enable directional pnictogen and dihalogen bonding motifs that are inaccessible to planar triiodides like BI₃ [1]. Researchers designing halogen-bonded co-crystals, layered semiconductors, or metal-organic frameworks can exploit these unique σ-hole interactions to achieve specific crystal packing architectures. The quantitative structural evidence from Evidence Item 3 underpins this application.

Solid-State Synthesis and Sublimation

The solid-state nature (mp 140.9–146 °C) and pronounced sublimation tendency of AsI₃ below 100 °C, in contrast to the liquid AsBr₃, make it ideally suited for solid-state metathesis reactions and purification via sublimation [1]. The high density (4.69 g/cm³) and thermal stability up to 403 °C further support its use in high-temperature solid-state syntheses. These properties are directly drawn from the cross-study comparable data in Evidence Item 4.

Application
Selection Property
Validation Focus
Grignard synthesis of trialkyl arsines
Leaving group lability and air stability
Reaction yield, by-product profile, and benchtop safety
Keratinocyte antiproliferative studies
Intermediate cytotoxic potency with fibroblast selectivity
HaCaT / Hs-68 endpoint comparison and apoptosis markers
Crystal engineering with σ-hole bonding
Trigonal pyramidal geometry and σ-hole donor sites
Halogen/pnictogen bonding motifs and lattice design
Solid-state and sublimation-based synthesis
Solid-state nature and thermal stability
Sublimation purification and high-temperature reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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